Dimethylphenacylsulfonium Tetrafluoroborate
Overview
Description
Dimethylphenacylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C10H13BF4OS and a molecular weight of 268.08 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylphenacylsulfonium Tetrafluoroborate can be synthesized through the reaction of dimethyl sulfide with phenacyl bromide in the presence of tetrafluoroboric acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dimethylphenacylsulfonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Dimethylphenacylsulfonium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethylphenacylsulfonium Tetrafluoroborate involves its ability to act as a sulfonium ion donor. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Dimethylsulfonium Tetrafluoroborate
- Phenacylsulfonium Tetrafluoroborate
- Methylphenacylsulfonium Tetrafluoroborate
Uniqueness
Dimethylphenacylsulfonium Tetrafluoroborate is unique due to its specific combination of dimethyl and phenacyl groups, which confer distinct reactivity and properties compared to other sulfonium compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
dimethyl(phenacyl)sulfanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZUKNJLPHOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371854 | |
Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24806-57-3 | |
Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide, and how is the Tetrafluoroborate salt obtained?
A1: The research paper outlines several synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide []:
- Direct Synthesis: Reacting phenacyl bromide with dimethyl sulfide directly produces the bromide salt [].
- DMSO-Based Synthesis: This method avoids using volatile dimethyl sulfide by utilizing DMSO and tert-butyl bromide to generate bromodimethylsulfonium bromide, which then reacts with acetophenone to yield the desired product [].
- Hydrogen Bromide Method: A more recent method utilizes hydrogen bromide as the bromine source instead of tert-butyl bromide, achieving a 69% yield [].
Q2: What are the safety precautions associated with handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide?
A2: The abstract emphasizes the importance of handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide with caution due to its potential to cause skin and eye irritation []. The following safety precautions are recommended:
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